molecular formula C9H9FO B119259 3'-Fluoropropiophenone CAS No. 455-67-4

3'-Fluoropropiophenone

Cat. No. B119259
CAS RN: 455-67-4
M. Wt: 152.16 g/mol
InChI Key: RPMOHVRRKYJFSB-UHFFFAOYSA-N
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Description

3’-Fluoropropiophenone is a chemical compound with the molecular formula C9H9FO . It is also known as 1-(3-fluorophenyl)propan-1-one . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3’-Fluoropropiophenone involves the reaction of 1-(3-fluorophenyl)propan-1-ol with Jones reagent in acetone at 0 - 10°C for 3 hours . The reaction solution is then stirred at 0 to 10°C for an additional hour .


Molecular Structure Analysis

The molecular weight of 3’-Fluoropropiophenone is 152.1656 . The IUPAC Standard InChI is InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

3’-Fluoropropiophenone is a clear, colorless oil . It has a molecular weight of 152.17 .

Scientific Research Applications

Pharmaceuticals

3’-Fluoropropiophenone: is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. Its fluorinated structure makes it a valuable precursor in the development of compounds with enhanced metabolic stability and bioavailability. It’s often used in the creation of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive medications .

Material Science

In material science, 3’-Fluoropropiophenone serves as a monomer for the production of advanced polymers. These polymers exhibit unique properties such as resistance to solvents and chemicals, making them suitable for use in specialty coatings and high-performance materials .

Chemical Synthesis

This compound plays a critical role in organic synthesis, particularly in the introduction of fluorine into molecules. The presence of fluorine can significantly alter the chemical and physical properties of a compound, leading to the discovery of new reactions and pathways in synthetic chemistry .

Analytical Chemistry

3’-Fluoropropiophenone: is used as a standard in chromatography and mass spectrometry for the quantification and analysis of various substances. Its well-defined properties allow for accurate calibration and method development in analytical procedures .

Agriculture

While not directly used in agriculture, the chemical structure of 3’-Fluoropropiophenone can inspire the design of novel agrochemicals. Fluorinated compounds are explored for their potential to act as pesticides and herbicides with improved efficacy and reduced environmental impact .

Environmental Science

Research into the environmental applications of fluorinated compounds like 3’-Fluoropropiophenone includes the study of their behavior and breakdown in ecosystems. Understanding the environmental fate of such compounds is crucial for assessing their long-term impact and for the development of greener chemical processes .

Safety And Hazards

3’-Fluoropropiophenone can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMOHVRRKYJFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334578
Record name 3'-Fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoropropiophenone

CAS RN

455-67-4
Record name 3'-Fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Fluoropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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